molecular formula C13H19N3O2 B2613682 N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1421444-91-8

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2613682
CAS No.: 1421444-91-8
M. Wt: 249.314
InChI Key: WVMNCWDLJYRLTF-UHFFFAOYSA-N
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Description

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of 4-(pyridin-2-yloxy)piperidine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-ethylpiperidine: A simpler analog with similar structural features but lacking the pyridin-2-yloxy group.

    4-(pyridin-2-yloxy)piperidine: A related compound that lacks the N-ethyl group.

    N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxylate: A closely related ester derivative.

Uniqueness

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of both the N-ethyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-ethyl-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-13(17)16-9-6-11(7-10-16)18-12-5-3-4-8-15-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMNCWDLJYRLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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